Tert-butyl 3-bromopropanoate
Overview
Description
Mechanism of Action
Target of Action
Tert-butyl 3-bromopropanoate is a chemical compound with the molecular formula C7H13BrO2 . It is primarily used as a building block in the synthesis of other complex molecules . The specific targets of this compound can vary depending on the context of its use. For instance, it has been used to synthesize molecules like tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate and 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside . In these cases, the compound acts on the molecules it is being used to synthesize.
Mode of Action
The mode of action of this compound is primarily through its role as a reactant in chemical reactions. It can participate in various types of reactions, including nucleophilic substitution reactions, due to the presence of the bromine atom . The bromine atom is a good leaving group, which makes this compound a useful reagent in organic synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small organic molecule, it is likely to be absorbed well in the body. Its distribution, metabolism, and excretion would depend on the specific context and the compounds it is used to synthesize .
Result of Action
The molecular and cellular effects of this compound are primarily seen in the products it helps synthesize. For example, when used to synthesize tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate and 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside, the resulting compounds can have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactants. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-bromopropanoate can be synthesized through the esterification of 3-bromopropanoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. This often involves continuous flow reactors and the use of more efficient catalysts to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromopropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Reduction: The major product is 3-bromopropanol.
Hydrolysis: The products are 3-bromopropanoic acid and tert-butanol.
Scientific Research Applications
Tert-butyl 3-bromopropanoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the modification of biomolecules for research purposes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: Similar in structure but with a shorter carbon chain.
Ethyl 3-bromopropanoate: Similar but with an ethyl ester group instead of a tert-butyl group.
Methyl 3-bromopropanoate: Similar but with a methyl ester group.
Uniqueness
Tert-butyl 3-bromopropanoate is unique due to its tert-butyl ester group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
tert-butyl 3-bromopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWVUWLBLWBQDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292427 | |
Record name | tert-Butyl 3-bromopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55666-43-8 | |
Record name | tert-Butyl 3-bromopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55666-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-bromopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055666438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 55666-43-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butyl 3-bromopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-bromopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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